molecular formula C8H10ClN3O B2652790 (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1083089-94-4

(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2652790
CAS No.: 1083089-94-4
M. Wt: 199.64
InChI Key: DLZHVZSXNBBQKW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction using 2-chloropyrimidine and a suitable nucleophile, such as a pyrrolidine derivative.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production methods for ®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.

    Reduction: The chloropyrimidine moiety can be reduced to form a pyrimidine derivative.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, or triethylamine.

Major Products

    Oxidation: The major products include ketones or aldehydes derived from the pyrrolidine ring.

    Reduction: The major products are pyrimidine derivatives with reduced chlorine content.

    Substitution: The major products are substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product derivatives.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to specific receptor sites, altering cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-one: A ketone derivative with different reactivity and applications.

    1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine: An amine derivative with distinct chemical and biological properties.

Uniqueness

®-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity towards certain molecular targets. Its combination of a pyrrolidine ring and a chloropyrimidine moiety also provides a versatile scaffold for the development of novel compounds with diverse applications.

Properties

IUPAC Name

(3R)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZHVZSXNBBQKW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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